molecular formula C7H14ClFN2 B14781172 1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride

1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride

Cat. No.: B14781172
M. Wt: 180.65 g/mol
InChI Key: DINITQFXNPCYFV-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride is a compound that belongs to the class of azetidines and pyrrolidines. These compounds are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both azetidine and pyrrolidine rings in the structure makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines. The reaction conditions often involve UV light irradiation to excite the imine component, which then undergoes cycloaddition with the alkene .

Industrial Production Methods: For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific pathways or activation of others .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. Its fluorine atom further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14ClFN2

Molecular Weight

180.65 g/mol

IUPAC Name

1-(azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride

InChI

InChI=1S/C7H13FN2.ClH/c8-6-1-2-10(5-6)7-3-9-4-7;/h6-7,9H,1-5H2;1H

InChI Key

DINITQFXNPCYFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1F)C2CNC2.Cl

Origin of Product

United States

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